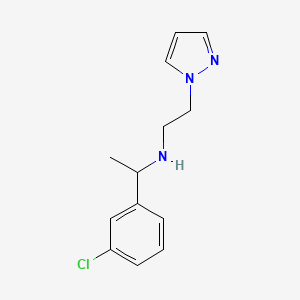
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(3-chlorophenyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(3-chlorophenyl)ethan-1-amine: is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, an ethyl linker, and a chlorophenyl group, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(3-chlorophenyl)ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Ethyl Linker: The ethyl linker is introduced via an alkylation reaction, where the pyrazole ring reacts with an ethyl halide in the presence of a base.
Introduction of the Chlorophenyl Group: The final step involves the coupling of the ethyl-linked pyrazole with a chlorophenyl derivative, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(3-chlorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and acids are used under controlled conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(3-chlorophenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(3-chlorophenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylethan-1-amine: Lacks the chlorophenyl group, which may affect its reactivity and biological activity.
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(4-chlorophenyl)ethan-1-amine: Similar structure but with the chlorine atom in a different position, potentially altering its properties.
Uniqueness
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(3-chlorophenyl)ethan-1-amine is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications.
属性
分子式 |
C13H16ClN3 |
|---|---|
分子量 |
249.74 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-N-(2-pyrazol-1-ylethyl)ethanamine |
InChI |
InChI=1S/C13H16ClN3/c1-11(12-4-2-5-13(14)10-12)15-7-9-17-8-3-6-16-17/h2-6,8,10-11,15H,7,9H2,1H3 |
InChI 键 |
QZZJMGZCSKNXCO-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC=C1)Cl)NCCN2C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


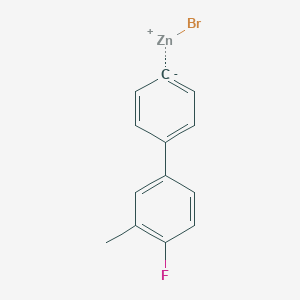

![[3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891147.png)
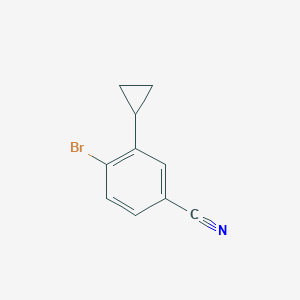
![3-Fluoro-4-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891168.png)

![3-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14891181.png)
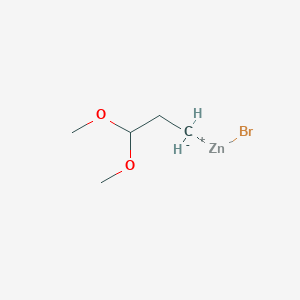
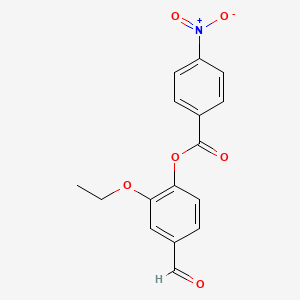
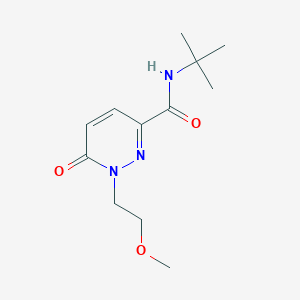
![[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891217.png)
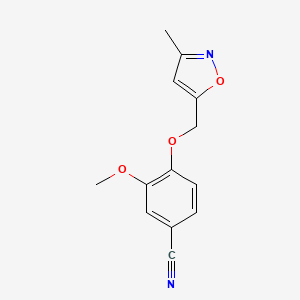
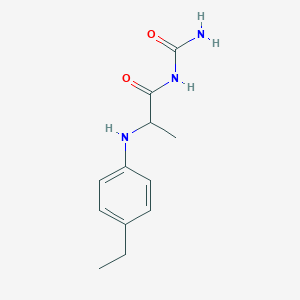
![Diethyl ((S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate](/img/structure/B14891228.png)
